molecular formula C9H4Cl3N B1580783 4,5,7-Trichloroquinoline CAS No. 23834-01-7

4,5,7-Trichloroquinoline

Cat. No.: B1580783
CAS No.: 23834-01-7
M. Wt: 232.5 g/mol
InChI Key: WWFMSYKATMDLJP-UHFFFAOYSA-N
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Description

4,5,7-Trichloroquinoline is an aromatic hydrocarbon that presents as a white, crystalline solid. It is soluble in organic solvents and has a melting point of approximately 123°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5,7-Trichloroquinoline typically involves the chlorination of 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone. This process includes dissolving the starting material in a chlorinating agent and an organic solvent, followed by a reaction at temperatures ranging from 80°C to 120°C for 10 to 17 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trichloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or thiols are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Different quinoline derivatives with altered oxidation states.

Scientific Research Applications

4,5,7-Trichloroquinoline finds applications in diverse scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5,7-Trichloroquinoline involves its interaction with cytochrome P450 enzymes, which play a role in the metabolism of various compounds. Additionally, it functions as a ligand for specific receptors, influencing the activity of enzymes and other proteins .

Biological Activity

4,5,7-Trichloroquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically follows established methodologies involving chlorination and cyclization processes. The compound is synthesized from precursor quinoline derivatives through reactions that introduce chlorine atoms at the 4, 5, and 7 positions. The synthetic route often includes the use of reagents such as aniline and Michael acceptors to achieve the desired chlorinated structure .

Antimalarial Activity

This compound exhibits notable antimalarial properties. Research has shown that various chloroquinoline derivatives demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy is often measured using IC50 values (the concentration required to inhibit 50% of the parasite's growth).

Table 1: Antimalarial Activity of this compound Derivatives

CompoundIC50 (μM)Reference
This compound<50
Chloroquine23
Other derivativesVaries

Studies indicate that derivatives of this compound can achieve IC50 values comparable to or lower than those of standard antimalarial drugs like chloroquine . Additionally, some derivatives have shown a capacity to prolong survival rates in infected animal models .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast)<30
HCT-116 (Colon)<25
HeLa (Cervical)<50

The selectivity towards cancer cells over normal cells is a crucial aspect of these findings. Compounds derived from this compound have shown lower toxicity towards normal human liver cells compared to their effects on cancerous cells .

Antibacterial Activity

In addition to its antimalarial and anticancer properties, this compound exhibits antibacterial activity against a range of pathogens. Studies have reported moderate to good activity against various bacterial strains.

Table 3: Antibacterial Activity

StrainActivity LevelReference
E. coliModerate
S. aureusGood
Pseudomonas spp.Moderate

The presence of specific functional groups in the compound enhances its interaction with bacterial targets, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of various derivatives of this compound in preclinical models:

  • Antimalarial Efficacy : In a study involving infected mice models, certain derivatives significantly reduced parasitemia levels compared to controls .
  • Cytotoxicity Studies : Research demonstrated that compounds derived from trichloroquinoline exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
  • In Vivo Studies : Animal studies indicated prolonged survival times in models treated with trichloroquinoline derivatives compared to untreated controls .

Properties

IUPAC Name

4,5,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMSYKATMDLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346863
Record name 4,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23834-01-7
Record name 4,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23834-01-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

reacting 5,7-dichloro-4-hydoxyquinoline with thionyl chloride in the presence of N,N-dimethylformamide or N,N-diethylformamide to obtain 4,5,7-trichloroquinoline,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials and synthetic routes for producing 4,5,7-trichloroquinoline?

A1: this compound is primarily synthesized using 3,5-dichloroaniline as the starting material. Several synthetic routes have been explored, each with its advantages and limitations:

  • Route 1: Via 5,7-Dichloro-4-hydroxyquinoline: This approach involves synthesizing 5,7-dichloro-4-hydroxyquinoline as an intermediate, which can be further processed with or without dehydroxyation to obtain the final product [].
  • Route 2: Via 2,4,5,7-Tetrachloroquinoline: This method involves the synthesis and subsequent dechlorination of 2,4,5,7-tetrachloroquinoline to yield this compound [].
  • Route 3: Via Quinoline Oxide: This route utilizes oxidation to form quinoline oxide, followed by substitution and reduction to obtain this compound [].
  • Route 4: Using Acrylonitrile: A more recent approach utilizes 3,5-dichloroaniline and acrylonitrile in a three-step process that has been highlighted for its industrial feasibility [].
  • Route 5: Using Ethyl Orthoformate and Cyanoacetic Ester: This four-step synthesis utilizes ethyl orthoformate, cyanoacetic ester, and 3,5-dichloroaniline through condensation, cyclization, hydrolyzation, and chlorination reactions [].

Q2: What is the role of 5,7-dichloro-2,3-dihydroquinolin-4-(1H)-one in the synthesis of this compound?

A2: 5,7-Dichloro-2,3-dihydroquinolin-4-(1H)-one serves as a crucial intermediate in one of the synthetic pathways for producing this compound. This intermediate is synthesized through a reaction between 3,5-dichloroaniline and acrylic acid, followed by cyclization in the presence of polyphosphoric acid []. This specific route highlights the importance of exploring different synthetic pathways to optimize the production of this compound.

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